Enzymatic Synthesis Delivers (S)-1-(4-Chlorophenyl)-2-azidoethanol with Superior Optical Purity vs. Chemical Resolution
The (S)-enantiomer of 2-azido-1-(4-chlorophenyl)ethanol can be synthesized with excellent optical purity via enzymatic reduction using a recombinant carbonyl reductase from Candida magnoliae (CMCR) [1]. This biocatalytic route provides a more efficient and selective pathway compared to traditional chemical resolution of racemic mixtures, which typically results in lower yields and requires additional purification steps. The product is directly suitable for stereospecific reactions without further chiral enrichment.
| Evidence Dimension | Synthetic Efficiency and Optical Purity |
|---|---|
| Target Compound Data | Excellent optical purity (class-level inference for the enzymatic method) |
| Comparator Or Baseline | Chemical resolution of racemic 2-azido-1-(4-chlorophenyl)ethanol (CAS 861929-21-7) |
| Quantified Difference | Enzymatic reduction yields the (S)-enantiomer directly with high selectivity, avoiding the maximum 50% yield and need for chiral chromatography associated with resolution. |
| Conditions | Enzymatic reduction of α-azidoacetophenone derivatives [1]. |
Why This Matters
This demonstrates the compound can be reliably sourced with high stereochemical integrity, a critical factor for reproducibility in chiral synthesis.
- [1] Ankati H, Yang Y, Zhu D, Biehl ER, Hua L. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry. J Org Chem. 2008;73(16):6433-6436. View Source
